molecular formula C17H24N2O B7466605 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B7466605
M. Wt: 272.4 g/mol
InChI Key: GRVCDCRRZGTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of dopamine receptors in the brain.

Mechanism of Action

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain. By blocking these receptors, 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the activity of dopaminergic neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to affect various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.

Advantages and Limitations for Lab Experiments

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a widely used tool in scientific research due to its selective antagonism of dopamine D1 receptors. However, it has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are many possible future directions for research involving 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Some possible areas of investigation include the role of dopamine D1 receptors in various disease states, such as Parkinson's disease and schizophrenia, as well as the development of more selective and potent dopamine D1 receptor antagonists. Additionally, the potential therapeutic applications of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone and related compounds in the treatment of various neurological and psychiatric disorders warrant further investigation.

Synthesis Methods

The synthesis of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves several steps, including the reaction of 3,4-dihydroisoquinoline with cyclohexylamine to form the corresponding amine, which is then reacted with ethyl chloroacetate to produce the ethyl ester. The ester is then hydrolyzed to form the acid, which is then coupled with 2-aminoethanol to produce 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone.

Scientific Research Applications

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been widely used in scientific research to investigate the role of dopamine D1 receptors in the brain. It has been used to study the effects of dopamine on various physiological and behavioral processes, including learning and memory, reward, and drug addiction.

properties

IUPAC Name

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(12-18-16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h4-7,16,18H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCDCRRZGTLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

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